2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine
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Overview
Description
2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical sciences. This compound features a fused ring system combining furan, pyrazole, and quinazoline moieties, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method includes the Groebke–Blackburn–Bienaymé reaction (GBBR), where an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment are reacted in the presence of various catalysts . This method is advantageous due to its high yields, minimal waste generation, and the absence of extra chemical solvents.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the COVID-19 main protease by binding to its active site, thereby preventing the replication of the virus . The compound’s electronegativity, resonance effects, and hydrophobic interactions play significant roles in its binding affinity and efficacy .
Comparison with Similar Compounds
2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine can be compared with other similar compounds, such as:
Pyrazolo[5′,1′2,3]imidazo[1,5-c]quinazolin-6(5H)-ones: These compounds also exhibit significant biological activities and are synthesized using similar multi-component reactions.
Quinolinyl-pyrazoles: Known for their pharmacological properties, these compounds share structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of furan, pyrazole, and quinazoline moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H10N4O |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C14H10N4O/c15-14-16-10-5-2-1-4-9(10)12-8-11(17-18(12)14)13-6-3-7-19-13/h1-8H,(H2,15,16) |
InChI Key |
GCEXNVIZJIGQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NN3C(=N2)N)C4=CC=CO4 |
Origin of Product |
United States |
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